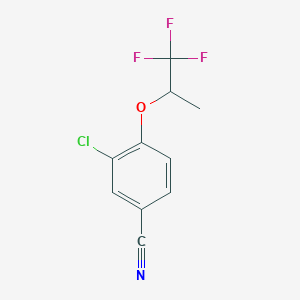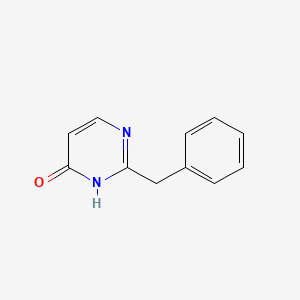
Pyridinium, 1,2,4-trimethyl-, iodide (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium, 1,2,4-trimethyl-, iodide (1:1) is an organic compound with the molecular formula C8H12IN. It is a pyridinium salt, characterized by the presence of three methyl groups attached to the pyridine ring and an iodide ion. This compound is known for its applications in various fields, including organic synthesis and materials science.
Métodos De Preparación
Pyridinium, 1,2,4-trimethyl-, iodide (1:1) can be synthesized through the reaction of 1,2,4-trimethylpyridine with iodomethane. The reaction typically occurs in a solvent such as 2-propanol, and the mixture is heated to initiate the reaction. The product is then isolated by crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Pyridinium, 1,2,4-trimethyl-, iodide (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Aplicaciones Científicas De Investigación
Pyridinium, 1,2,4-trimethyl-, iodide (1:1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other pyridinium salts and related compounds.
Biology: The compound can be used in biochemical studies to investigate the interactions of pyridinium salts with biological molecules.
Medicine: Research into the potential therapeutic applications of pyridinium salts includes their use as antimicrobial and anticancer agents.
Mecanismo De Acción
The mechanism of action of 1,2,4-trimethylpyridin-1-ium iodide involves its interaction with molecular targets and pathways. In biological systems, pyridinium salts can interact with enzymes and receptors, affecting their activity. The specific molecular targets and pathways depend on the context of the application, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Pyridinium, 1,2,4-trimethyl-, iodide (1:1) can be compared with other similar compounds, such as:
Propiedades
Número CAS |
15827-70-0 |
|---|---|
Fórmula molecular |
C8H12IN |
Peso molecular |
249.09 g/mol |
Nombre IUPAC |
1,2,4-trimethylpyridin-1-ium;iodide |
InChI |
InChI=1S/C8H12N.HI/c1-7-4-5-9(3)8(2)6-7;/h4-6H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
QYDJCYFTRFULIB-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=[N+](C=C1)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Fluorobenzo[b]thiophene-5-carbaldehyde](/img/structure/B8567221.png)





![2-[(E)-Butyldiazenyl]propan-2-ol](/img/structure/B8567268.png)
